N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide is a chemical compound with the molecular formula C16H16N2O2 It is known for its unique structural properties, which include a cyclopropane ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-bromopyridine and phenylmethanol.
Cyclopropanation: The cyclopropane ring is introduced using cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.
Amidation: The final step involves the formation of the amide bond between the cyclopropane carboxylic acid and the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or electrophiles like bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(5-(1,2,4-oxadiazol-3-yl)thiophen-2-yl)pyridin-2-yl)cyclopropanecarboxamide: Known for its inhibitory activity against glycogen synthase kinase-3β (GSK-3β).
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane ring and a pyridine moiety, which imparts distinct chemical and biological properties
Biological Activity
N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C15H16N2O2. The presence of the pyridine and cyclopropane moieties contributes to its unique pharmacological profile.
This compound exhibits biological activity through several proposed mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), which is critical for the treatment of neurodegenerative diseases like Alzheimer's disease. For example, benzyl derivatives have shown IC50 values in the nanomolar range against AChE .
- Antioxidant Activity : Some studies indicate that derivatives of this compound may possess antioxidant properties, which can mitigate oxidative stress associated with neurodegeneration .
Research Findings
Several studies have explored the biological activity of compounds related to this compound. Key findings include:
- In vitro Studies : A study evaluating similar pyridine-based compounds found that most exhibited significant AChE inhibitory activities at nanomolar concentrations. The most potent compound had an IC50 value lower than established drugs like donepezil .
- Multi-target Activity : Compounds designed with similar structures have been shown to act on multiple targets, including AChE and oxidative stress pathways. This multi-target approach is beneficial for treating complex diseases like Alzheimer's .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the substituents on the pyridine ring can significantly affect the biological activity. For instance, bulky groups may reduce AChE inhibition compared to smaller substituents .
Case Study 1: Acetylcholinesterase Inhibition
In a comparative study, several derivatives were synthesized and tested for AChE inhibition using Ellman's method. The most active compound demonstrated an IC50 value of 7.5 nM, outperforming traditional AChE inhibitors like tacrine and donepezil .
Case Study 2: Antioxidant Properties
Another study assessed the antioxidant capabilities of similar compounds using the ABTS assay. The results indicated that several derivatives exhibited moderate to strong antioxidant activity, correlating with their AChE inhibitory effects .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(13-8-9-13)18-15-14(7-4-10-17-15)20-11-12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFWJRDEAWKKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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